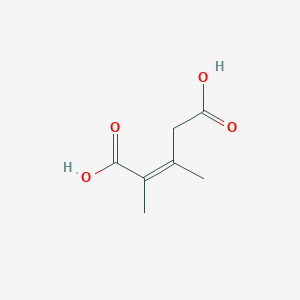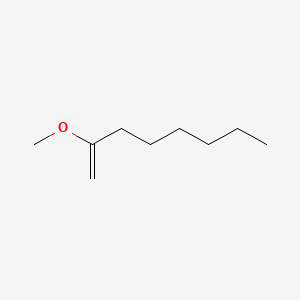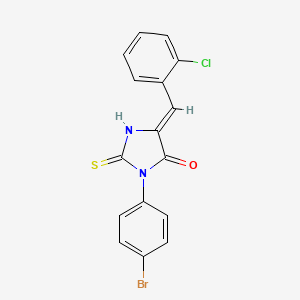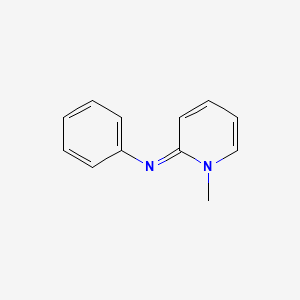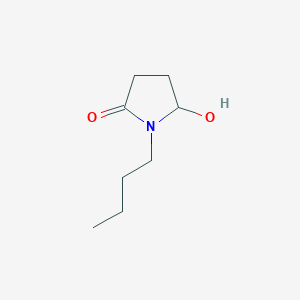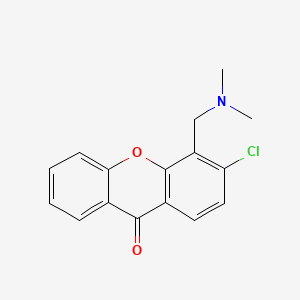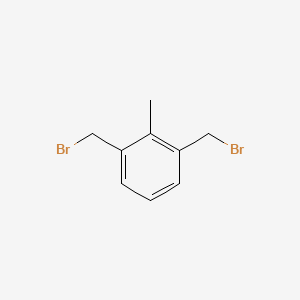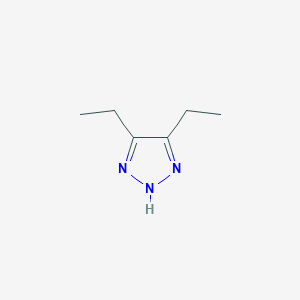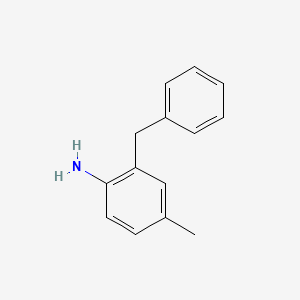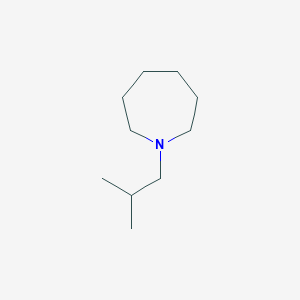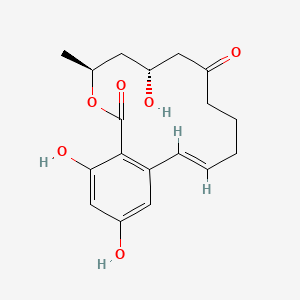
5-Ethyltetradecan-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethyltetradecan-6-one: is an organic compound belonging to the class of ketones It is characterized by a long carbon chain with an ethyl group attached to the fifth carbon and a ketone functional group at the sixth carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Ethyltetradecan-6-one can be synthesized through several methods, including:
Friedel-Crafts Acylation: This method involves the reaction of an acyl chloride with an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride.
Oxidation of Secondary Alcohols: Secondary alcohols can be oxidized to ketones using oxidizing agents like potassium dichromate or pyridinium chlorochromate.
Grignard Reaction: This involves the reaction of an alkyl magnesium halide with a carbonyl compound, followed by hydrolysis to yield the desired ketone.
Industrial Production Methods: In industrial settings, this compound can be produced through large-scale oxidation processes or catalytic methods that ensure high yield and purity. The choice of method depends on factors such as cost, availability of raw materials, and desired production scale.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Ethyltetradecan-6-one can undergo oxidation to form carboxylic acids.
Reduction: It can be reduced to secondary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium dichromate, pyridinium chlorochromate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles, depending on the desired substitution product.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Secondary alcohols.
Substitution: Compounds with different functional groups replacing the ketone.
Scientific Research Applications
Chemistry: 5-Ethyltetradecan-6-one is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in studies related to lipid metabolism and the synthesis of biologically active molecules.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound and its derivatives.
Industry: In the industrial sector, this compound is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Ethyltetradecan-6-one involves its interaction with specific molecular targets, such as enzymes and receptors. The ketone group can participate in various biochemical reactions, influencing metabolic pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Tetradecan-6-one: Similar structure but lacks the ethyl group at the fifth carbon.
5-Methyltetradecan-6-one: Similar structure with a methyl group instead of an ethyl group.
Hexadecan-6-one: Longer carbon chain with a ketone group at the sixth carbon.
Uniqueness: 5-Ethyltetradecan-6-one is unique due to the presence of the ethyl group at the fifth carbon, which can influence its chemical reactivity and physical properties. This structural feature can lead to different applications and interactions compared to its similar compounds.
Properties
CAS No. |
50395-55-6 |
|---|---|
Molecular Formula |
C16H32O |
Molecular Weight |
240.42 g/mol |
IUPAC Name |
5-ethyltetradecan-6-one |
InChI |
InChI=1S/C16H32O/c1-4-7-9-10-11-12-14-16(17)15(6-3)13-8-5-2/h15H,4-14H2,1-3H3 |
InChI Key |
PEKUZOYXSWOKOJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(=O)C(CC)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


